Eusiderin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eusiderin is a neolignan compound found in various plant species, including Virola and Aniba . It belongs to the class of 1,4-benzodioxane lignans and exhibits a range of biological activities. The chemical formula of this compound is C22H26O6, and it has a molar mass of 386.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eusiderin involves several key steps. One common method includes the Mitsunobu reaction between a phenolic derivative of o-vanillin and (S)-ethyl lactate, followed by reduction with diisobutylaluminum hydride (DIBAL) at -78°C to form an aldehyde intermediate . This intermediate undergoes further reactions, including the addition of an aromatic organometallic reagent and cyclization, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as the wood of Eusideroxylon zwageri. The extraction process includes maceration with methanol and fractionation with solvents like n-hexane, dichloromethane, and ethyl acetate . The isolated this compound is then purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Eusiderin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of the terminal methylene group in this compound A can produce primary alcohols, pinacols, and aldehydes .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like DIBAL . The reactions are typically carried out under controlled conditions, such as low temperatures for reductions and specific pH levels for oxidations.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with altered functional groups. For example, oxidation can yield aldehydes and alcohols, while substitution reactions can introduce new aromatic groups .
Scientific Research Applications
Eusiderin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Eusiderin involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to inhibit the growth of pathogenic fungi by disrupting their cell membranes . Additionally, it exhibits anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Comparison with Similar Compounds
Eusiderin is part of the 1,4-benzodioxane lignan family, which includes other compounds like oxyneolignans, flavonolignans, and coumarinolignans . Compared to these similar compounds, this compound is unique due to its specific structural features and biological activities. For example, this compound A and this compound I, isolated from Eusideroxylon zwageri, have distinct isomeric structures that contribute to their unique properties .
List of Similar Compounds
- Oxyneolignans
- Flavonolignans
- Coumarinolignans
- Stillbenolignans
Properties
CAS No. |
127420-50-2 |
---|---|
Molecular Formula |
C22H26O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2R,3R)-5-methoxy-3-methyl-7-prop-2-enyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C22H26O6/c1-7-8-14-9-16(23-3)22-19(10-14)28-20(13(2)27-22)15-11-17(24-4)21(26-6)18(12-15)25-5/h7,9-13,20H,1,8H2,2-6H3/t13-,20+/m1/s1 |
InChI Key |
BVNKWNRETUIZFZ-XCLFUZPHSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=C(O1)C(=CC(=C2)CC=C)OC)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1C(OC2=C(O1)C(=CC(=C2)CC=C)OC)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.